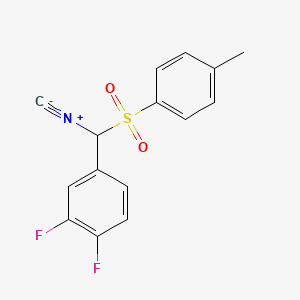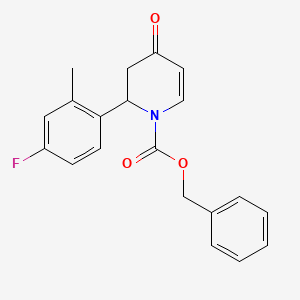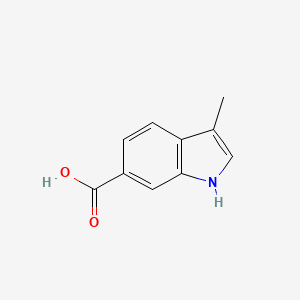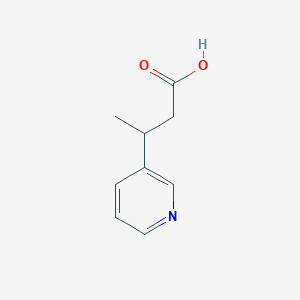
Methyl-6-Nitro-1-Benzothiophen-2-carboxylat
Übersicht
Beschreibung
Methyl 6-nitro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H7NO4S and its molecular weight is 237.23 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 6-nitro-1-benzothiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 6-nitro-1-benzothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-nitro-1-benzothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
Thiophenderivate wie Methyl-6-Nitro-1-Benzothiophen-2-carboxylat wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Sie gehören zu einer größeren Klasse biologisch aktiver Verbindungen, die vielversprechend für die gezielte Ansteuerung verschiedener Krebswege sind . Die Nitrogruppe und der Benzothiophen-Rest können mit biologischen Zielmolekülen interagieren und möglicherweise das Wachstum von Krebszellen hemmen.
Entzündungshemmende Anwendungen
Die entzündungshemmende Aktivität von Thiophenverbindungen ist ein weiterer wichtiger Forschungsbereich. Diese Moleküle können so gestaltet werden, dass sie entzündliche Reaktionen im Körper modulieren, was für die Behandlung von Krankheiten wie Arthritis und anderen chronisch entzündlichen Erkrankungen vorteilhaft ist .
Antimikrobielle Aktivität
This compound kann antimikrobielle Eigenschaften aufweisen, was es bei der Entwicklung neuer Antibiotika nützlich macht. Thiophenderivate haben sich gegen eine Reihe von mikrobiellen Krankheitserregern als wirksam erwiesen und bieten einen Weg zur Bekämpfung von Antibiotikaresistenz .
Materialwissenschaft: Organische Halbleiter
Im Bereich der Materialwissenschaft sind Thiophen-basierte Moleküle in der Weiterentwicklung organischer Halbleiter von Bedeutung. Sie werden in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet, da sie über hervorragende elektronische Eigenschaften verfügen .
Korrosionsschutz
Thiophenderivate werden in der industriellen Chemie als Korrosionsschutzmittel eingesetzt. Die Molekülstruktur von this compound könnte so angepasst werden, dass sie Metalle und Legierungen vor Korrosion schützt, was für die Verlängerung der Lebensdauer von Industriematerialien von entscheidender Bedeutung ist .
Anästhetische Anwendungen
Einige Thiophenderivate wurden als Anästhetika eingesetzt. Zum Beispiel wird Articain, das einen Thiophenring enthält, in Europa als Zahn-Anästhetikum verwendet. Die strukturelle Ähnlichkeit legt nahe, dass this compound potenzielle Anwendungen bei der Entwicklung neuer Anästhetika haben könnte .
Eigenschaften
IUPAC Name |
methyl 6-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWQXMNKLCUVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635240 | |
| Record name | Methyl 6-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34084-88-3 | |
| Record name | Methyl 6-nitrobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-nitro-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)

